2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine
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Overview
Description
2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a triazolo-pyridazine ring fused with a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine ring. This intermediate is then further reacted with a naphthyridine derivative to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolo-pyridazine derivatives.
Substitution: Formation of substituted triazolo-pyridazine derivatives with various functional groups.
Scientific Research Applications
2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
- tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Uniqueness
Compared to similar compounds, 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine stands out due to its fused naphthyridine moiety, which may enhance its binding affinity and specificity towards certain biological targets. This structural uniqueness can potentially lead to improved therapeutic efficacy and reduced side effects .
Properties
CAS No. |
596825-67-1 |
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Molecular Formula |
C13H7ClN6 |
Molecular Weight |
282.69 g/mol |
IUPAC Name |
2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C13H7ClN6/c14-11-3-4-12-17-18-13(20(12)19-11)10-2-1-8-7-15-6-5-9(8)16-10/h1-7H |
InChI Key |
CMTBFSTZCBOEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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